molecular formula C9H5ClN2O2S B2710683 (5E)-5-[(6-chloropyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 329695-22-9

(5E)-5-[(6-chloropyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2710683
CAS No.: 329695-22-9
M. Wt: 240.66
InChI Key: LZXOGHXTQAWNBJ-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(6-chloropyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic thiazolidine-2,4-dione (TZD) derivative designed for research applications in medicinal chemistry and drug discovery. This compound belongs to the 5-ene-4-thiazolidinone class, characterized by an exocyclic C5 double bond which is typically introduced via Knoevenagel condensation and is crucial for its biological activity . The core TZD scaffold is a privileged structure in medicinal chemistry, known for its versatile pharmacological profile . The specific incorporation of the 6-chloropyridin-3-yl moiety at the C5 position is a strategic modification intended to optimize the compound's properties and interaction with biological targets. TZD derivatives like this one are investigated primarily for their antitumor potential . Their proposed mechanisms of action include the induction of apoptosis and cell cycle arrest in cancer cells, which can occur independently of the well-known PPARγ activation pathway often associated with earlier TZD drugs . Furthermore, such derivatives have demonstrated an ability to inhibit key enzymes like topoisomerases, which are critical for DNA replication and are established targets in cancer therapy . The presence of the benzylidene double bond is a critical structural feature for these observed anticancer effects . This product is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the current scientific literature for the latest findings on TZD-based compounds and their applications.

Properties

IUPAC Name

(5E)-5-[(6-chloropyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2S/c10-7-2-1-5(4-11-7)3-6-8(13)12-9(14)15-6/h1-4H,(H,12,13,14)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXOGHXTQAWNBJ-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=C2C(=O)NC(=O)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1/C=C/2\C(=O)NC(=O)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(6-chloropyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 6-chloropyridine-3-carbaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(6-chloropyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Amino or thiol-substituted pyridine derivatives.

Scientific Research Applications

Chemical Synthesis

The synthesis of (5E)-5-[(6-chloropyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of thiazolidine-2,4-dione with appropriate aldehydes under controlled conditions. Common methods include:

  • Refluxing : The reaction mixture is heated under reflux to facilitate the formation of the thiazolidine ring.
  • Solvent Selection : Solvents like ethanol or acetonitrile are often used to optimize yield and purity.
  • Monitoring Techniques : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to track the reaction progress and confirm product identity .

Antimicrobial Properties

Research has demonstrated that derivatives of thiazolidine-2,4-dione exhibit significant antimicrobial activity against a variety of bacterial and fungal strains. Notably:

  • In vitro Studies : A study synthesized various derivatives and evaluated their antimicrobial efficacy using broth microdilution assays. Compounds showed effective inhibition against Escherichia coli, Staphylococcus aureus, and Candida albicans with minimum inhibitory concentration (MIC) values ranging from 2 to 16 µg/mL .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

CompoundMicrobial Strains (MIC = µg/mL)
am1E. coli: 4
am2S. aureus: 8
am3C. albicans: 16

Antioxidant Activity

Thiazolidine derivatives have been noted for their antioxidant properties. Recent studies indicate that certain phenolic derivatives demonstrate superior radical scavenging abilities compared to standard antioxidants. The mechanisms involve electron transfer and chelation assays that highlight their potential in mitigating oxidative stress .

Antidiabetic Effects

Thiazolidine compounds are also investigated for their antidiabetic properties, particularly in modulating glucose metabolism and improving insulin sensitivity. Research indicates that these compounds can serve as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose homeostasis .

Therapeutic Potential

The multifaceted applications of this compound extend into various therapeutic areas:

  • Antimicrobial Agents : Given their potent activity against resistant strains, these compounds could be developed into new classes of antibiotics.
  • Antioxidants : Their ability to scavenge free radicals positions them as potential candidates for formulations aimed at reducing oxidative damage in chronic diseases.
  • Antidiabetic Drugs : As modulators of metabolic pathways, they may contribute to the development of new treatments for type 2 diabetes.

Mechanism of Action

The mechanism of action of (5E)-5-[(6-chloropyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents at the 5- and 3-positions of the TZD core. Below is a comparative analysis:

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (e.g., Cl, NO₂): The 6-chloropyridinyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes (e.g., HIV-1 RT) due to its electron-deficient aromatic system. This is comparable to CID 3087795 (2-thienylmethylene), which showed strong inhibition of HIV-1 RT via hydrophobic interactions . In contrast, L-173’s 4-chlorophenyl group contributed to antifungal activity but required cyclodextrin complexes to improve aqueous solubility .
  • Electron-Donating Groups (e.g., OCH₃, OH): Methoxy or hydroxy substituents (e.g., in pioglitazone impurities or coumarinyl derivatives) improve solubility but may reduce target affinity.

Solubility and Pharmacokinetics

  • Cyclodextrin Complexation: L-173’s poor solubility was mitigated by cyclodextrin inclusion, increasing bioavailability for antifungal applications .
  • Thermodynamic Solubility: Derivatives like CID 3087795 exhibit moderate solubility in physiological buffers, critical for oral bioavailability .

Molecular Docking and Binding Affinity

  • HIV-1 RT Inhibition: CID 3087795 demonstrated a binding energy of -8.69 kcal/mol with HIV-1 RT, outperforming nevirapine analogs. The thienyl group’s hydrophobicity and planar geometry were critical for binding .
  • Hypothetical Target Compound Activity: The 6-chloropyridinyl group may exhibit similar or superior binding compared to thienyl or phenyl analogs, though experimental validation is required.

Biological Activity

The compound (5E)-5-[(6-chloropyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione is a member of the thiazolidinedione family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of This compound is C9H5ClN2O2S , with a molar mass of 240.67 g/mol . The structure features a thiazolidine ring and a chloropyridine moiety, which contribute to its unique biological interactions and properties .

Structural Characteristics

FeatureDescription
Molecular FormulaC9H5ClN2O2S
Molar Mass240.67 g/mol
Key Functional GroupsThiazolidine ring, chloropyridine

Antioxidant Activity

Thiazolidinediones, including this compound, have shown promising antioxidant properties. A study indicated that modifications at specific positions can enhance antioxidant activity significantly. For instance, compounds with hydroxy or methoxy substituents exhibited improved efficacy against lipid peroxidation .

Anticancer Properties

Research has highlighted the anticancer potential of thiazolidinedione derivatives. In vitro studies demonstrated that certain derivatives can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's ability to induce apoptosis through caspase pathways has been noted, with some derivatives showing IC50 values as low as 0.72 µM .

Case Study: VEGFR-2 Inhibition

A notable study focused on novel thiazolidine-2,4-dione derivatives targeting the VEGFR-2 pathway. These compounds demonstrated significant inhibition of cancer cell proliferation across multiple lines (HT-29, A549, HCT-116), suggesting potential for development as anticancer agents .

Antimycobacterial Activity

Recent investigations into thiazolidinedione derivatives have also revealed promising antimycobacterial properties. Compounds were tested against Mycobacterium tuberculosis , showing minimum inhibitory concentrations (MICs) ranging from 0.078 to 0.283 µM . Some compounds exhibited synergistic effects when combined with standard antitubercular drugs like isoniazid .

The mechanisms by which This compound exerts its biological effects are still under investigation but are believed to involve:

  • Modulation of oxidative stress pathways
  • Inhibition of specific kinases related to cancer cell growth
  • Interaction with cellular receptors involved in apoptosis and cell cycle regulation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (5E)-5-[(6-chloropyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione and its analogs?

  • Methodology : The compound can be synthesized via Knoevenagel condensation, where 1,3-thiazolidine-2,4-dione reacts with 6-chloronicotinaldehyde in the presence of a base catalyst (e.g., piperidine) under reflux conditions in ethanol. Post-reaction purification involves filtration, washing with cold ethanol, and crystallization .
  • Validation : Analytical techniques like FT-IR (to confirm C=O and C=N stretches) and 1^1H-NMR (to verify the E-configuration of the exocyclic double bond) are critical. LC-MS ensures molecular ion peaks align with theoretical masses .

Q. How can structural characterization of this compound be systematically performed?

  • Approach :

  • FT-IR : Identify key functional groups (e.g., thiazolidinedione C=O at ~1750 cm1^{-1}, C=N at ~1600 cm1^{-1}).
  • 1^1H-NMR : Look for singlet peaks corresponding to the methylidene proton (δ ~7.5–8.5 ppm) and aromatic protons from the 6-chloropyridinyl group.
  • LC-MS : Confirm molecular weight (e.g., calculated for C9_9H5_5ClN2_2O2_2S: 256.67 g/mol) .
    • Data Interpretation : Compare spectral data with structurally similar thiazolidinediones, such as (5E)-5-[(4-hydroxyphenyl)methylidene] derivatives, to validate assignments .

Q. What preliminary assays are recommended for evaluating its biological activity?

  • Screening :

  • Enzymatic Inhibition : Test against HIV-1 reverse transcriptase (RT) using in vitro assays with purified enzyme and non-radioactive dNTPs. Measure IC50_{50} values via spectrophotometric detection of DNA polymerization .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices.
    • Reference Compounds : Compare activity with known RT inhibitors like nevirapine or efavirenz to contextualize potency .

Advanced Research Questions

Q. How do molecular docking studies predict the interaction of this compound with HIV-1 RT?

  • Computational Workflow :

Protein Preparation : Retrieve the HIV-1 RT structure (PDB: 1DLO) and remove water molecules/co-crystallized ligands.

Ligand Optimization : Minimize the compound’s energy using tools like ChemSketch or BIOVIA Discovery Studio.

Docking : Use AutoDock4 with Lamarckian genetic algorithms. Grid parameters should focus on the NNRTI binding pocket (coordinates: x=50, y=62, z=66) .

  • Key Metrics :

  • Binding Energy : Scores ≤−8.0 kcal/mol suggest strong affinity (e.g., CID 3087795 scored −9.2 kcal/mol).
  • Interactions : Hydrophobic contacts with residues (e.g., Tyr181, Trp229) and hydrogen bonds with Lys101 or Glu138 .

Q. How can discrepancies between computational predictions and experimental binding data be resolved?

  • Troubleshooting :

  • Solvent Effects : Re-dock with explicit water molecules or use MD simulations to account for solvation.
  • Conformational Flexibility : Perform ensemble docking with multiple RT conformations.
  • Experimental Validation : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (KD_D) .
    • Case Study : CID 3087795 showed strong in silico binding but required SAR optimization for cellular efficacy due to poor membrane permeability .

Q. What strategies enhance the pharmacokinetic profile of this thiazolidinedione derivative?

  • Optimization :

  • Log P Adjustment : Introduce polar groups (e.g., -OH, -NH2_2) to reduce hydrophobicity. Derivatives with log P <3 show improved solubility .
  • Metabolic Stability : Replace metabolically labile groups (e.g., ester linkages) with bioisosteres.
    • In Vivo Testing : Administer in rodent models to assess oral bioavailability and plasma half-life .

Q. How can structure-activity relationships (SAR) guide the design of analogs with higher potency?

  • SAR Insights :

  • Chloropyridinyl Group : Essential for π-π stacking with Tyr181. Substitution at the 6-position (Cl) enhances steric complementarity.
  • Thiazolidinedione Core : Modifying the 3-position (e.g., adding aminoethyl groups) improves hydrogen bonding with Lys103 .
    • Analog Synthesis : Prioritize derivatives with substitutions on the pyridinyl ring (e.g., 5-nitro, 4-fluoro) to explore electronic effects .

Methodological Considerations

Q. What experimental controls are critical when assessing RT inhibition?

  • Controls :

  • Positive Control : Nevirapine (IC50_{50} ~10–100 nM).
  • Negative Control : DMSO vehicle to exclude solvent artifacts.
    • Assay Validation : Use a radiolabeled dNTP incorporation assay as a gold standard for cross-verification .

Q. How can resistance mutations in HIV-1 RT impact the compound’s efficacy?

  • Resistance Profiling : Test against mutant RT variants (e.g., K103N, Y181C) using site-directed mutagenesis.
  • Mechanistic Insight : Mutations may disrupt hydrophobic pockets or hydrogen bonds, necessitating scaffold modifications (e.g., bulkier substituents to fill mutated voids) .

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